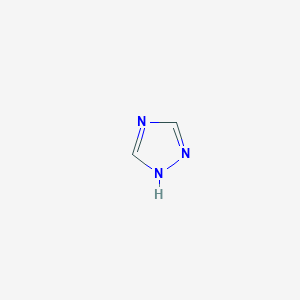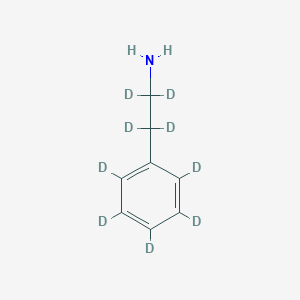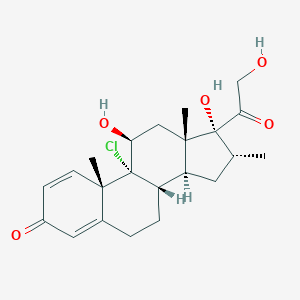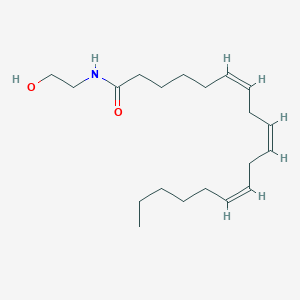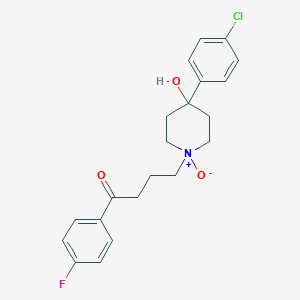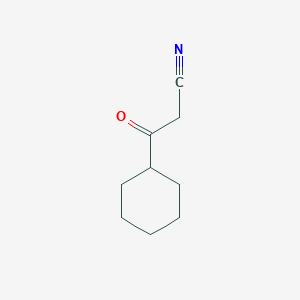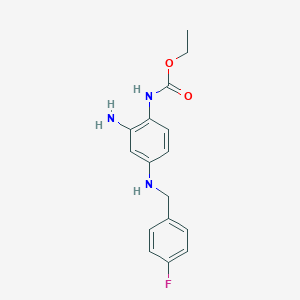
Retigabina
Descripción general
Descripción
Ezogabine is a substituted aniline that is benzene-1,2,4-triamine bearing ethoxycarbonyl and 4-fluorobenzyl substituents at positions N-1 and N-4 respectively. An anticonvulsant used to treat seizures associated with epilepsy in adults. It has a role as an anticonvulsant and a potassium channel modulator. It is a carbamate ester, an organofluorine compound, a substituted aniline and a secondary amino compound. It is functionally related to a benzene-1,2,4-triamine.
Ezogabine is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics. It is a Depressants substance.
Ezogabine (D23129) is a close structural analog of the centrally acting analgesic flupitrine. It is a neuronal potassium channel opener being developed as a first-in-class antiepileptic drug (AED) and is currently being studied in Phase 3 trials as an adjunctive treatment for partial-onset seizures in adult patients with refractory epilepsy. FDA approved in June 10, 2011 under the name of ezogabine.
Ezogabine is a Potassium Channel Opener. The mechanism of action of ezogabine is as a Potassium Channel Opener.
Ezogabine, which is known as retigabine in Europe, is a unique anticonvulsant used largely as an adjunctive agent in the treatment of partial seizures. Therapy with ezogabine has not been associated with serum aminotransferase elevations, and clinically apparent liver injury from ezogabine has yet to be reported and must be rare, if it occurs at all.
Mecanismo De Acción
Target of Action
Retigabine, also known as ezogabine, primarily targets the voltage-gated potassium channels of the Kv7 (KCNQ) family . These channels are encoded by the KCNQ gene and are involved in a wide range of cellular processes . The primary targets of retigabine are the neuronal KCNQ channels, specifically KCNQ2 and KCNQ3 . These channels mediate M-currents, which inhibit neuronal excitability and reduce transmitter release throughout the nervous system .
Mode of Action
Retigabine acts as a positive allosteric modulator (or opener) of KCNQ channels . It enhances the activity of these channels, leading to an increase in the M-current . This results in the stabilization of the membrane potential and control of neuronal excitability . The interaction between retigabine and its targets involves various forces such as van der Waals interactions, hydrophobic interactions, hydrogen bonds, halogen bonds, and π–π stacking .
Biochemical Pathways
The activation of KCNQ channels by retigabine affects the biochemical pathways related to neuronal excitability . By enhancing the M-current, retigabine inhibits abnormal neuronal discharge, playing a crucial role in regulating the excitability of brain neurons associated with epilepsy . This implies that drugs enhancing M channel activity, like retigabine, are potential anti-epileptic agents .
Pharmacokinetics
Retigabine is administered orally and has a bioavailability of 60% . The elimination half-life of retigabine is approximately 8 hours, with the majority of the drug (84%) being excreted via the kidneys . These ADME properties impact the bioavailability of retigabine, influencing its therapeutic efficacy.
Result of Action
The activation of KCNQ channels by retigabine leads to significant molecular and cellular effects. It hyperpolarizes the resting membrane potentials of neurons, decreases input resistance, and reduces the number of action potentials generated by direct current injection . This results in a decrease in neuronal excitability, thereby controlling seizures in conditions like epilepsy .
Action Environment
It’s also important to note that retigabine was withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials . Therefore, the safety and efficacy of retigabine can be influenced by these factors.
Aplicaciones Científicas De Investigación
Fármaco Antiepiléptico
Retigabine es conocido como un fármaco antiepiléptico . Se ha utilizado en el tratamiento de la epilepsia, un trastorno crónico del cerebro que afecta a alrededor de 50 millones de personas en todo el mundo . Retigabine fue aprobado por la Administración de Alimentos y Medicamentos (FDA) de los EE. UU. en 2011 como un fármaco antiepiléptico .
Tratamiento para la Parálisis Periódica Hipokalémica
Se ha descubierto que Retigabine suprime la pérdida de fuerza en modelos de ratón de parálisis periódica hipokalémica . Esta condición se caracteriza por episodios recurrentes de debilidad causados por la pérdida intermitente de la excitabilidad de las fibras musculares . Retigabine puede prevenir la pérdida episódica de fuerza en esta condición .
Abridor de Canal de Potasio
Retigabine es un abridor de canal de potasio . Se ha utilizado para aumentar la permeabilidad de las fibras al potasio, lo que favorece la repolarización . Esta propiedad lo hace útil en condiciones donde se necesita la repolarización, como la parálisis periódica hipokalémica .
Tratamiento para Epilepsias Relacionadas con la Mutación KCNQ2
Retigabine se ha evaluado por sus efectos sobre las convulsiones en dos cepas de ratones knock-in que albergan diferentes mutaciones Kcnq2
Análisis Bioquímico
Biochemical Properties
Retigabine interacts with the KCNQ2/KCNQ3 subunits of the potassium channels and GABAA receptors, and weakly blocks sodium and calcium channels . It is known to interact with the KCNQ2 channel, which is closely related to neuronal excitatory diseases including epilepsy and neuropathic pain .
Cellular Effects
Retigabine has shown strong efficacy in the treatment of refractory epilepsy . It reduces neuronal sensitivity primarily by stabilizing the open conformation of the KCNQ2 or KCNQ3 channel and modulating M-current . In the absence of KCNQ3 channels, retigabine can enhance CA1 pyramidal neuron activity, leading to a greater number of action potentials and reduced spike frequency adaptation .
Molecular Mechanism
Retigabine’s mechanism of action involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage-activated potassium channels . This mechanism is unique among antiepileptic drugs. The van der Waals interactions, hydrophobic interactions, hydrogen bond, halogen bond, and π–π stacking work together to maintain the binding stability of the drugs in the binding pocket .
Temporal Effects in Laboratory Settings
Retigabine has been shown to have strong efficacy in the treatment of refractory epilepsy but has been withdrawn from clinical use due to its multiple adverse effects in clinical phase III trials . The most common adverse effects were drowsiness, dizziness, tinnitus and vertigo, confusion, and slurred speech .
Dosage Effects in Animal Models
Retigabine has activity in a broad range of animal models of epilepsy. It is also effective in several preclinical pain models . The maximal tolerated dose for most patients is 1,200 mg/day .
Metabolic Pathways
Retigabine is metabolized primarily through glucuronidation and acetylation . The major metabolite of retigabine is an N-glucuronide substituted at the primary amino group .
Transport and Distribution
After oral ingestion, retigabine is rapidly absorbed with a bioavailability of 60%. Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . Retigabine is quickly absorbed, and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose .
Subcellular Localization
Retigabine primarily acts on the KCNQ2 or KCNQ3 channel located in the neuronal cells . It has been found that the action of retigabine in excitatory neurons strongly depends on the presence of KCNQ3 channels .
Propiedades
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBBVZJEWWZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164615 | |
| Record name | Ezogabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ezogabine has a novel mechanism of action that involves opening of neuronal Kv7.2-7.5 (formerly KCNQ2-5) voltage activated potassium channels. These channels (primarily Kv7.2/7.3) enable generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability. In addition to acting on potassium ion channels, retigabine also affects GABA neurotransmission in the GABA-A receptor, which is a key inhibitory receptor in the central nervous system and is implicated in epilepsy. Malfunctioning of the GABA-A receptor leads to hyperexcitability in the brain, which causes seizures, making this receptor an important target for antiepileptic therapeutics. Apart from increasing the concentration of GABA in the brain (by either enhancing GABA synthesis or blocking GABA metabolism), retigabine allosterically potentiates GABA-induced current in rat cortical neurons in a concentration-dependent manner. Numerous studies have demonstrated that retigabine is effective in a broad spectrum of in vivo epilepsy and seizure models., The pharmacologic profile of retigabine (RTG (international nonproprietary name); ezogabine, EZG (U.S. adopted name)), is different from all currently approved antiepileptic drugs (AEDs). Its primary mechanism of action (MoA) as a positive allosteric modulator of KCNQ2-5 (K(v) 7.2-7.5) ion channels defines RTG/EZG as the first neuronal potassium (K(+)) channel opener for the treatment of epilepsy. KCNQ2-5 channels are predominantly expressed in neurons and are important determinants of cellular excitability, as indicated by the occurrence of human genetic mutations in KCNQ channels that underlie inheritable disorders including, in the case of KCNQ2/3, the syndrome of benign familial neonatal convulsions. In vitro pharmacologic studies demonstrate that the most potent action of RTG/EZG is at KCNQ2-5 channels, particularly heteromeric KCNQ2/3. Furthermore, mutagenesis and modeling studies have pinpointed the RTG/EZG binding site to a hydrophobic pocket near the channel gate, indicating how RTG/EZG can stabilize the open form of KCNQ2-5 channels; the absence of this site in KCNQ1 also provides a clear explanation for the inbuilt selectivity RTG/EZG has for potassium channels other than the KCNQ cardiac channel. KCNQ channels are active at the normal cell resting membrane potential (RMP) and contribute a continual hyperpolarizing influence that stabilizes cellular excitability. The MoA of RTG/EZG increases the number of KCNQ channels that are open at rest and also primes the cell to retort with a larger, more rapid, and more prolonged response to membrane depolarization or increased neuronal excitability. In this way, RTG/EZG amplifies this natural inhibitory force in the brain, acting like a brake to prevent the high levels of neuronal action potential burst firing (epileptiform activity) that may accompany sustained depolarizations associated with the initiation and propagation of seizures. This action to restore physiologic levels of neuronal activity is thought to underlie the efficacy of RTG/EZG as an anticonvulsant in a broad spectrum of preclinical seizure models and in placebo-controlled trials in patients with partial epilepsy. ..., The mechanism by which ezogabine exerts its therapeutic effects has not been fully elucidated. In vitro studies indicate that ezogabine enhances transmembrane potassium currents mediated by the KCNQ (Kv7.2 to 7.5) family of ion channels. By activating KCNQ channels, ezogabine is thought to stabilize the resting membrane potential and reduce brain excitability. In vitro studies suggest that ezogabine may also exert therapeutic effects through augmentation of GABA-mediated currents. | |
| Record name | Ezogabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly colored crystalline powder | |
CAS No. |
150812-12-7 | |
| Record name | Retigabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezogabine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezogabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezogabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EZOGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12G01I6BBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-145 °C | |
| Record name | Ezogabine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of retigabine?
A1: Retigabine is a first-in-class anticonvulsant that acts as a potassium channel opener, specifically targeting the neuronal KCNQ2-5 (Kv7.2-7.5) channels. [, ] These channels play a crucial role in regulating neuronal excitability by generating the M-current, a subthreshold K+ current that stabilizes the membrane potential. []
Q2: How does retigabine's action on KCNQ channels lead to its anticonvulsant effects?
A2: By enhancing KCNQ channel activity, retigabine promotes the outflow of potassium ions from neurons, leading to hyperpolarization. [, , ] This hyperpolarization makes it more difficult for neurons to reach the threshold for firing action potentials, effectively reducing neuronal excitability and suppressing seizure activity. [, , , ]
Q3: Which specific KCNQ channel subtype is considered the principal target of retigabine in certain brain regions?
A4: Research has shown that KCNQ3 channels play a key role in mediating retigabine's action in excitatory neurons, particularly in the CA1 and subicular regions of the brain. [] Deleting the Kcnq3 gene in mice significantly diminished retigabine's ability to reduce neuronal excitability in these areas, highlighting the importance of KCNQ3 for retigabine's effects. []
Q4: How does the binding of retigabine to KCNQ channels affect their biophysical properties?
A5: Retigabine binding to KCNQ channels causes a pronounced hyperpolarizing shift in the voltage dependence of activation. [] This means that the channels open at more negative potentials, increasing potassium conductance at resting membrane potentials. [, , ] Retigabine also slows the rate of channel deactivation, further contributing to its hyperpolarizing effect. []
Q5: Does the presence of all retigabine-sensitive subunits in a KCNQ channel tetramer influence the drug's effect?
A6: Interestingly, studies utilizing concatenated KCNQ3 channels have shown that retigabine can exert a near-maximal effect even when only a single subunit within the tetramer is sensitive to the drug. [] This suggests a high degree of cooperativity in the channel's response to retigabine binding. []
Q6: How is retigabine absorbed and metabolized in the body?
A7: Retigabine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.5-2.0 hours. [] It undergoes extensive metabolism primarily through N-acetylation and subsequent N-glucuronidation. [, ]
Q7: What is the primary route of elimination for retigabine and its metabolites?
A8: Retigabine is primarily eliminated renally, with unchanged drug accounting for approximately 36% of the dose recovered in urine. [] The remaining portion is excreted as metabolites, mainly N-glucuronides. [, ]
Q8: Which enzymes are primarily involved in the N-glucuronidation of retigabine?
A10: In humans, UGT1A4 is believed to be a major enzyme responsible for the N-glucuronidation of retigabine. [] This enzyme also contributes to the metabolism of other antiepileptic drugs like lamotrigine. []
Q9: Does retigabine have a high potential for drug-drug interactions?
A11: Retigabine is not metabolized by cytochrome P450 (CYP) enzymes and does not significantly inhibit or induce major CYP enzymes at clinically relevant concentrations. [, , ] This suggests a low potential for pharmacokinetic interactions with other drugs metabolized by the CYP system.
Q10: What types of seizures has retigabine been shown to be effective in treating?
A14: Retigabine has demonstrated efficacy as adjunctive therapy for adults with refractory partial-onset seizures. [, , , ] Clinical trials have shown that retigabine can significantly reduce seizure frequency in these patients. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)
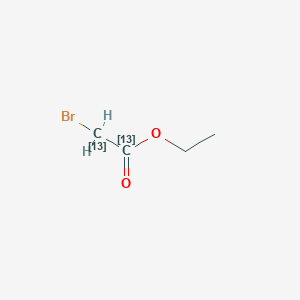
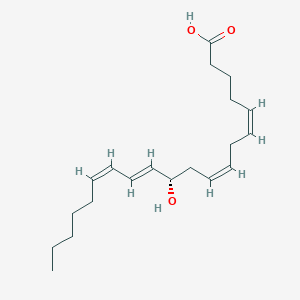
![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
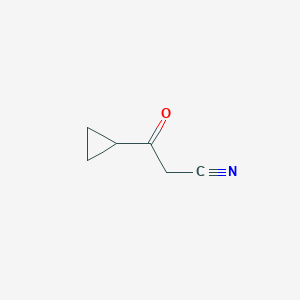
![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)

